2-氯-4-(甲氧基甲基)吡啶

描述

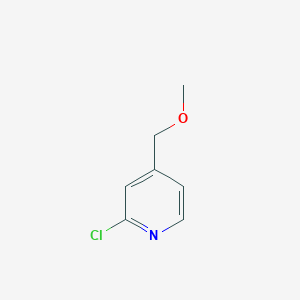

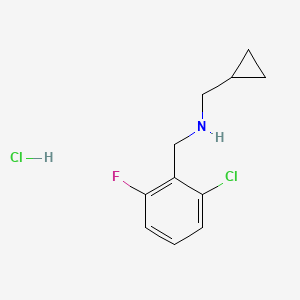

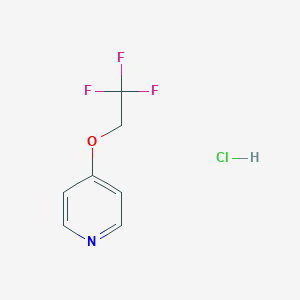

“2-Chloro-4-(methoxymethyl)pyridine” is a chemical compound with the CAS Number: 1249610-72-7 . It has a molecular weight of 157.6 . The compound is in liquid form .

Synthesis Analysis

The compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-4-(methoxymethyl)pyridine . The InChI code is 1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 . The InChI key is SOCKWBQOABZEAT-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound may be used to synthesize: 2-(2′,4′-difluorophenyl)-4-methoxypyridine, (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl)pyrimidin-4-yl]methanol, and (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl) pyrimidin-4-yl]methyl acetate .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5400 (lit.) . It has a boiling point of 224-225 °C (lit.) and a density of 1.258 g/mL at 25 °C (lit.) .科学研究应用

有机合成

2-氯-4-(甲氧基甲基)吡啶: 是一种用途广泛的有机合成中间体。由于其反应性氯和甲氧基甲基,它被用来构建复杂的分子。 例如,它可以进行钯催化的偶联反应形成碳碳键 。 这种化合物在合成咪唑[4,5-b]吡啶和咪唑[4,5-c]吡啶衍生物方面特别有用,这些衍生物已显示出一系列药理活性 .

药物化学

在药物化学中,2-氯-4-(甲氧基甲基)吡啶作为构建块,用于创建具有潜在治疗益处的化合物。 它参与了针对中枢神经系统疾病、消化系统问题、癌症和炎症的分子合成 。它可以转化成各种药理活性结构的能力,使其在药物发现和开发中非常有价值。

安全和危害

生化分析

Biochemical Properties

2-Chloro-4-(methoxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. For instance, it can interact with enzymes that have active sites capable of accommodating its structure, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 2-Chloro-4-(methoxymethyl)pyridine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(methoxymethyl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the nature of the interaction. For example, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(methoxymethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to 2-Chloro-4-(methoxymethyl)pyridine can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(methoxymethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and even death. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

2-Chloro-4-(methoxymethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(methoxymethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(methoxymethyl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy metabolism. The precise localization of the compound determines its specific effects on cellular processes .

属性

IUPAC Name |

2-chloro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWBQOABZEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)